1H-Imidazol-1-amine
Overview
Description
1H-Imidazol-1-amine is a heterocyclic organic compound that features an imidazole ring with an amino group attached to the nitrogen atom at the first position. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products, including histidine and histamine. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazol-1-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For example, the reaction of an amido-nitrile with a nickel catalyst can lead to the formation of disubstituted imidazoles under mild conditions . Another method involves the condensation of glyoxal, formaldehyde, and ammonia, which can produce imidazole derivatives .
Industrial Production Methods: Industrial production of this compound often involves the Debus-Radziszewski synthesis, which uses glyoxal, formaldehyde, and ammonia as starting materials . This method is favored due to its efficiency and the availability of the starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various amine derivatives.
Scientific Research Applications
1H-Imidazol-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1H-Imidazol-1-amine involves its interaction with various molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but with a methyl group at the nitrogen atom.
2-Methylimidazole: Features a methyl group at the second position of the imidazole ring.
4-Methylimidazole: Has a methyl group at the fourth position of the imidazole ring.
Uniqueness: 1H-Imidazol-1-amine is unique due to the presence of the amino group at the first position, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Properties
IUPAC Name |
imidazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-6-2-1-5-3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZANEWAFZMPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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